(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1798767-40-4
VCID: VC2597057
InChI: InChI=1S/C9H15N3O2.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H
SMILES: CC1=NOC(=N1)C(C2CCOCC2)N.Cl
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride

CAS No.: 1798767-40-4

Cat. No.: VC2597057

Molecular Formula: C9H16ClN3O2

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride - 1798767-40-4

Specification

CAS No. 1798767-40-4
Molecular Formula C9H16ClN3O2
Molecular Weight 233.69 g/mol
IUPAC Name (3-methyl-1,2,4-oxadiazol-5-yl)-(oxan-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H15N3O2.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H
Standard InChI Key WJLVVBVHCYNQQD-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C(C2CCOCC2)N.Cl
Canonical SMILES CC1=NOC(=N1)C(C2CCOCC2)N.Cl

Introduction

Chemical Identity and Structure

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride is an organic compound characterized by a 1,2,4-oxadiazole ring with a methyl substituent at position 3, connected to an oxane (tetrahydropyran) ring through a methanamine bridge. This structural arrangement creates a molecule with multiple functional groups and potential binding sites, existing as a hydrochloride salt that enhances its stability and solubility characteristics in laboratory settings.

The compound features three nitrogen atoms in the oxadiazole ring system, offering potential hydrogen bond acceptor sites, while the amino group serves as a hydrogen bond donor. The oxane ring provides conformational rigidity and influences the three-dimensional orientation of functional groups within the molecule.

Chemical Identification Data

The following table compiles the essential identifying information for (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride:

PropertyValue
CAS Number1798767-40-4
Molecular FormulaC₉H₁₆ClN₃O₂
Molecular Weight233.7 g/mol
IUPAC Name(3-methyl-1,2,4-oxadiazol-5-yl)-(oxan-4-yl)methanamine; hydrochloride
PubChem CID91647784
MDL NumberMFCD28139599
InChI KeyWJLVVBVHCYNQQD-UHFFFAOYSA-N
SMILESCC1=NOC(=N1)C(C2CCOCC2)N.Cl

Physical and Chemical Properties

Understanding the physical and chemical properties of (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride is essential for appropriate handling, storage, and application in research settings. These properties also provide insights into its potential reactivity and behavior in various experimental conditions.

Physical Properties

The compound exists as a powder at standard conditions and possesses several characteristic physical properties that influence its handling and storage requirements:

PropertyDescription
Physical StatePowder
ColorNot specified in available data
AppearanceSolid powder
SolubilityExpected to be soluble in polar solvents due to its salt form
Storage TemperatureRoom temperature (RT)
Standard InChIInChI=1S/C9H15N3O2.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H

The hydrochloride salt form typically enhances water solubility compared to the free base, making it more suitable for aqueous applications in biological research .

Hazard TypeClassificationHazard Statement
GHS PictogramGHS07Warning
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

These classifications indicate that while the compound presents moderate hazards, it can be safely handled with appropriate precautions .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride, it is valuable to examine structurally related compounds containing similar functional groups or structural elements.

Structural Analogs

Several structural analogs with variations in substitution patterns or ring systems provide context for understanding the potential characteristics of the target compound:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride253196-36-0C₄H₈ClN₃OLacks the oxane ring
(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride1184986-84-2C₄H₈ClN₃OMethyl at position 5 instead of position 3
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride2230807-19-7C₈H₁₄ClN₃O₂Reversed connection of oxadiazole and oxane rings
(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride1216872-37-5C₉H₁₀ClN₃OContains phenyl group instead of methyl; lacks oxane ring

These structural variations can significantly impact physical properties, chemical reactivity, and biological activities. Comparative studies between these analogs could provide valuable insights into structure-property relationships .

Future Research Directions

Based on the structural features and chemical properties of (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride, several promising research directions emerge for further investigation:

  • Detailed biological activity screening to identify potential therapeutic applications based on the compound's unique structural features

  • Comprehensive structure-activity relationship studies comparing this compound with structural analogs to determine the influence of specific structural elements on biological activity

  • Investigation of optimized synthesis routes to improve yield, purity, and scalability for larger-scale production

  • Exploration of the compound's potential as a building block for more complex molecular architectures with tailored properties for specific applications

  • Studies focusing on potential applications beyond pharmaceutical research, such as in materials science, catalysis, or as specialized reagents in organic synthesis

These research directions could significantly expand our understanding of this compound and its potential applications in various scientific and technological domains.

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